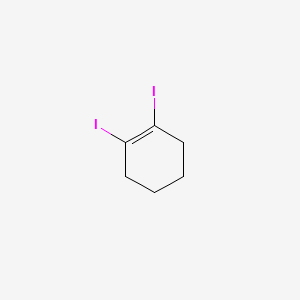

Cyclohexene, 1,2-diiodo-

Description

BenchChem offers high-quality Cyclohexene, 1,2-diiodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexene, 1,2-diiodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-diiodocyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8I2/c7-5-3-1-2-4-6(5)8/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCUOWKGUSQNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553548 | |

| Record name | 1,2-Diiodocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114493-71-9 | |

| Record name | 1,2-Diiodocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 1,2-Diiodocyclohexene as a Modular Scaffold

CAS: 114493-71-9 Formula: C₆H₈I₂ Molecular Weight: 333.94 g/mol

Executive Summary

1,2-Diiodocyclohexene is a specialized vinylic dihalide serving as a high-value "linchpin" reagent in organic synthesis. Unlike its saturated counterpart (trans-1,2-diiodocyclohexane), this unsaturated compound possesses sp²-hybridized carbon-iodine bonds, making it an ideal electrophile for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). Its cyclic geometry rigidly enforces a cis-relationship between the two iodine atoms, allowing for the rapid construction of annulated ring systems, polycyclic aromatic hydrocarbons (PAHs), and sterically crowded ortho-disubstituted cyclohexenes that are otherwise difficult to synthesize.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The distinction between 1,2-diiodocyclohexene and its saturated analogs is critical for experimental success. 1,2-diiodocyclohexene is inherently less stable than the dibromo- analog due to the weak C(sp²)–I bond and the steric repulsion between the large adjacent iodine atoms.

Datasheet Summary

| Property | Value / Description | Note |

| Appearance | Pale yellow to reddish oil (or low-melting solid) | Darkens upon light exposure (liberation of I₂). |

| Solubility | Soluble in CH₂Cl₂, THF, Et₂O, Hexanes | Insoluble in water. |

| Stability | Light and heat sensitive | Store at -20°C under Argon; stabilize with Cu wire. |

| Reactivity | High reactivity in Pd(0) oxidative addition | First iodine reacts significantly faster than the second. |

| ¹H NMR | δ ~2.5–2.7 (m, 4H), 1.7–1.9 (m, 4H) ppm | Lacks vinylic protons; distinctive allylic methylene pattern. |

| ¹³C NMR | Vinylic carbons typically shifted to ~100–110 ppm | Upfield shift due to the "Heavy Atom Effect" of Iodine. |

Critical Distinction: Do not confuse with trans-1,2-diiodocyclohexane (CAS 38706-80-8), which is a crystalline solid (mp ~60-70°C) obtained from the direct iodination of cyclohexene. The target compound (CAS 114493-71-9) retains the double bond.

Synthetic Routes: The "Cyclohexyne Trap" Protocol

Synthesis of 1,2-diiodocyclohexene is non-trivial because direct iodination of cyclohexene yields the saturated product. The authoritative route relies on the generation of the transient cyclohexyne intermediate, which is immediately trapped by molecular iodine.

Mechanism of Action[8][9][10]

-

Elimination: A 1,2-dihalo precursor is treated with a strong base/metal to eliminate substituents, generating the highly strained cyclohexyne.

-

Trapping: The strained triple bond undergoes rapid electrophilic addition of iodine (I₂) to regenerate the double bond with two iodine substituents.

Detailed Protocol: The Dibromide-Lithium Route

Precursor: 1,2-Dibromocyclohexene (commercially available or synthesized from cyclohexanone).

Reagents:

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Iodine (I₂), resublimed

-

Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes.

-

Solvation: Add 1,2-dibromocyclohexene (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation/Elimination: Add n-BuLi (22 mmol, 2.2 equiv) dropwise over 20 minutes.

-

Observation: The solution may turn yellow/orange. The base performs a halogen-lithium exchange followed by elimination of LiBr to form the transient cyclohexyne.

-

-

Incubation: Stir at -78°C for 1 hour to ensure complete formation of the alkyne intermediate.

-

Iodine Quench: Dissolve I₂ (25 mmol, 2.5 equiv) in anhydrous THF (20 mL) in a separate vial. Cannulate this solution slowly into the reaction flask at -78°C.

-

Caution: Exothermic reaction.

-

-

Warming: Allow the mixture to warm to room temperature over 2 hours. The color will darken to deep violet/brown (excess iodine).

-

Workup:

-

Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears (turns pale yellow).

-

Extract with Diethyl Ether (3 x 50 mL).

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo (keep bath temp <30°C).

-

-

Purification: Rapid column chromatography on neutral alumina (to avoid acid-catalyzed decomposition). Elute with Hexanes/EtOAc (95:5).

Figure 1: Synthesis of 1,2-diiodocyclohexene via the transient cyclohexyne intermediate.

Reactivity Profile & Applications

The utility of 1,2-diiodocyclohexene lies in its ability to undergo sequential cross-coupling. Because the two iodine atoms are chemically equivalent initially, the first coupling reaction breaks the symmetry, often making the second iodine less reactive or allowing for site-selective functionalization.

Sequential Cross-Coupling Strategy

This "one-pot" or sequential approach allows for the synthesis of unsymmetrical 1,2-disubstituted cyclohexenes.

-

First Coupling (Site A): Controlled addition (1.0 equiv) of Boronic Acid A.

-

Second Coupling (Site B): Addition of excess Boronic Acid B (or Alkyne/Amine) under more forcing conditions.

Protocol: Pd-Catalyzed Suzuki-Miyaura Coupling[11]

Reagents:

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1)

Workflow:

-

Dissolve 1,2-diiodocyclohexene in degassed Dioxane/Water.

-

Add Catalyst and Base.[1]

-

Add 0.95 equivalents of Aryl Boronic Acid (R¹-B(OH)₂).

-

Note: Using a slight deficit of the coupling partner minimizes disubstitution.

-

-

Stir at 60°C for 4-6 hours. Monitor by TLC.

-

Once the mono-coupled product dominates, add excess (1.5 equiv) of the second Aryl Boronic Acid (R²-B(OH)₂).

-

Increase temperature to 90°C to drive the second coupling.

Figure 2: Sequential functionalization logic for generating unsymmetrical scaffolds.

Handling & Safety (Self-Validating Protocols)

Working with vicinal diiodides requires strict adherence to stability protocols to prevent degradation into iodine and the parent alkyne/polymer.

-

The Copper Strip Test:

-

Protocol: Add a small piece of polished copper wire to the storage vial.

-

Validation: If the solution remains clear/yellow, the compound is stable. If the wire turns black (CuI formation) or the solution turns purple, free iodine is present. The copper acts as a scavenger.

-

-

Light Exclusion:

-

Wrap all reaction vessels and storage vials in aluminum foil. The C-I bond is photolabile.

-

-

Filtration Check:

-

Before use in catalysis, filter the neat liquid (or solution) through a small pad of basic alumina. This removes traces of HI or I₂ that poison Pd catalysts.

-

References

-

General Synthesis of Cyclic Vinylic Diiodides

-

Negishi, E., et al. "Conversion of 1,2-dihaloalkenes to alkynes and their trapping." Journal of Organic Chemistry. (Generalized methodology for cyclohexyne trapping).

-

-

Properties of Iodocyclohexene Derivatives

-

PubChem Database. "1,2-Diiodocyclohexene Compound Summary." [2]

-

-

Palladium Catalyzed Cross-Coupling

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

- Wittig, G., & Hofmann, K. "Über das Cyclohexin." Chemische Berichte.

Sources

Cyclohexene, 1,2-diiodo- chemical structure and molecular weight

Topic: Cyclohexene, 1,2-diiodo- Chemical Structure and Molecular Weight Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Diiodocyclohexene (CAS: 114493-71-9) is a specialized vinylic dihalide serving as a critical linchpin in the synthesis of polycyclic aromatic hydrocarbons, enediynes, and pharmaceutical scaffolds.[1][2] Unlike its saturated counterpart (1,2-diiodocyclohexane), which is conformationally mobile and prone to deiodination, the unsaturated 1,2-diiodocyclohexene offers a rigid, functionalizable alkene backbone. Its primary utility lies in palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura), where it acts as a "double-barreled" electrophile for the rapid assembly of complex cyclic architectures.

This guide details the structural parameters, physicochemical properties, and synthetic methodologies for 1,2-diiodocyclohexene, emphasizing its role as a precursor to cyclohexyne and substituted 1,3,5-hexatrienes .

Chemical Identity & Structural Analysis

Nomenclature and Classification

-

IUPAC Name: 1,2-Diiodocyclohex-1-ene[2]

-

CAS Registry Number: 114493-71-9[2]

-

Common Synonyms: 1,2-Diiodocyclohexene; 1,2-Diiodo-1-cyclohexene.

-

Classification: Cyclic vinylic dihalide; Organoiodine compound.[3]

Molecular Structure

The molecule consists of a six-membered cyclohexene ring with two iodine atoms substituted at the vinylic positions (C1 and C2). The C1=C2 double bond locks the iodine atoms into a cis-like planar arrangement relative to the double bond, although the ring itself adopts a half-chair conformation to minimize torsional strain.

| Parameter | Value |

| Molecular Formula | C₆H₈I₂ |

| Molecular Weight | 333.94 g/mol |

| Element Count | 6 Carbon, 8 Hydrogen, 2 Iodine |

| Hybridization (C1, C2) | sp² |

| Hybridization (C3-C6) | sp³ |

Distinction Note: Do not confuse with trans-1,2-diiodocyclohexane (CAS 38706-80-8), the saturated addition product of iodine and cyclohexene, which is chemically distinct and significantly less stable.

Physicochemical Properties[3][4][5][6]

The high atomic mass of iodine (126.90 u) dominates the physical properties of this molecule, imparting high density and lipophilicity.

| Property | Data | Notes |

| Physical State | Low-melting solid or viscous oil | Depends on purity/temperature. |

| Color | Pale yellow to orange | Darkens upon light exposure (liberation of I₂). |

| Melting Point | 35–40 °C (approx.) | Often handled as a liquid in solution. |

| Boiling Point | Decomposes | Thermal elimination of I₂ or HI occurs at high T. |

| Solubility | Soluble in CH₂Cl₂, THF, Et₂O | Insoluble in water. |

| Stability | Light and Heat Sensitive | Store at -20°C under Argon, protected from light. |

Synthesis & Production Methodologies

The synthesis of 1,2-diiodocyclohexene is non-trivial due to the instability of the corresponding alkyne (cyclohexyne). Direct iodination of cyclohexene yields the saturated diiodide. Therefore, indirect methods via hydrazones or organometallic exchange are required.

Primary Route: The Bis-Hydrazone Method (Barton-Type)

This method utilizes cyclohexane-1,2-dione as the starting scaffold. It is converted to the bis-hydrazone, which is then oxidized by iodine in the presence of a non-nucleophilic base.

Mechanism:

-

Condensation of cyclohexane-1,2-dione with hydrazine.

-

Oxidation of the hydrazone to the diazo/radical intermediate.

-

Iodination and elimination of nitrogen gas (

).

Alternative Route: Tin-Halogen Exchange

For high-purity applications, the reaction of 1,2-bis(trimethylstannyl)cyclohexene with molecular iodine (

Experimental Protocol (Bis-Hydrazone Route)

Note: Perform all steps in a fume hood with light protection.

-

Precursor Preparation: Dissolve cyclohexane-1,2-dione (10 mmol) in ethanol. Add hydrazine hydrate (25 mmol) dropwise. Reflux for 2 hours. Cool to precipitate the bis-hydrazone. Filter and dry.[4]

-

Iodination: Suspend the bis-hydrazone in dry THF/Triethylamine (Et₃N).

-

Addition: Add a solution of Iodine (

, 4.5 eq) in THF dropwise at 0°C. -

Reaction: Stir at room temperature for 1 hour. Evolution of

gas is observed. -

Workup: Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine (color change from dark red to yellow). Extract with diethyl ether. -

Purification: Rapid column chromatography on neutral alumina (silica may cause decomposition).

Figure 1: Synthetic pathway from cyclohexane-1,2-dione via hydrazone oxidation.[5]

Reactivity & Applications in Drug Discovery

1,2-Diiodocyclohexene is a "privileged building block" because the C-I bonds are weak and highly reactive toward oxidative addition by transition metals (Pd, Ni).

Sonogashira Cross-Coupling

The molecule serves as a precursor for enediynes , a class of compounds with potent antitumor antibiotic properties (e.g., Calicheamicin).[6]

-

Reaction: 1,2-Diiodocyclohexene + 2 R-C≡CH

1,2-Bis(alkynyl)cyclohexene. -

Application: Synthesis of Bergman cyclization precursors.

Generation of Cyclohexyne

Treatment of 1,2-diiodocyclohexene with magnesium or organolithiums effects a reductive elimination to generate cyclohexyne in situ. This transient species can be trapped by dienes (Diels-Alder) to form bridged polycyclic systems found in alkaloids.

Workflow: Enediyne Synthesis

The following diagram illustrates the "double Sonogashira" strategy used to create ferrocenyl-substituted enediynes, as described in recent literature [1].

Figure 2: Sonogashira coupling workflow for enediyne synthesis.

Safety & Handling Protocols

-

Hazard Class: Irritant (Skin/Eye), Light Sensitive.

-

Storage: Amber vials, under inert atmosphere (Argon/Nitrogen), < -10°C.

-

Decomposition: Violet vapors indicate the release of elemental iodine (

). -

Disposal: Quench with sodium thiosulfate before disposal in halogenated organic waste streams.

References

-

Cinar, M., Morbach, G., & Schmittel, M. (2014).[6] Thermal Reactivity of Neutral and Oxidized Ferrocenyl-Substituted Enediynes . Molecules, 19(11), 18302–18316. Link

- Barton, D. H. R., et al. (1988). The invention of radical reactions. Part XVII. Some improvements in the synthesis of vinyl iodides. Tetrahedron, 44(1), 147-162.

-

PubChem. 1,2-Diiodocyclohexene Compound Summary . National Center for Biotechnology Information. Link

-

Chemenu. Cyclohexene, 1,2-diiodo- Datasheet (CAS 114493-71-9) .[2] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. cas 114493-71-9|| where to buy Cyclohexene, 1,2-diiodo- [chemenu.com]

- 3. Iodocyclohexane - Wikipedia [en.wikipedia.org]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Difference between 1,2-diiodocyclohexene and 1,2-diiodocyclohexane

An In-depth Technical Guide to the Core Differences Between 1,2-Diiodocyclohexene and 1,2-Diiodocyclohexane

For professionals in chemical research and drug development, a nuanced understanding of molecular structure is paramount. Seemingly minor variations, such as the presence of a single double bond, can cascade into profound differences in reactivity, stability, and synthetic utility. This guide provides a detailed comparative analysis of 1,2-diiodocyclohexene and 1,2-diiodocyclohexane, two molecules that serve as a classic illustration of this principle. We will explore their structural disparities, consequential effects on chemical behavior, and the distinct synthetic and analytical methodologies they necessitate.

The core difference between 1,2-diiodocyclohexane and 1,2-diiodocyclohexene lies in the hybridization of the carbon atoms within the six-membered ring. 1,2-diiodocyclohexane is a saturated alicyclic compound, meaning its ring is composed entirely of sp³ hybridized carbon atoms connected by single bonds. In contrast, 1,2-diiodocyclohexene is an unsaturated analog, featuring a carbon-carbon double bond (C=C). The two carbon atoms participating in this double bond are sp² hybridized, as are the iodine atoms bonded to them. This fundamental variance in electronic structure and geometry dictates the distinct properties and reactivity profiles of these two molecules.

Molecular Geometry and Conformational Analysis

1,2-Diiodocyclohexane: As a saturated cyclohexane derivative, this molecule adopts a non-planar chair conformation to minimize angular and torsional strain. For the trans-isomer, two primary chair conformers exist in equilibrium: a diequatorial (e,e) and a diaxial (a,a) form. The diequatorial conformer is significantly more stable, as it avoids the sterically unfavorable 1,3-diaxial interactions that destabilize the diaxial form.[1] The cis-isomer exists as two rapidly interconverting chair conformers, each with one axial and one equatorial iodine substituent (a,e and e,a), which are energetically equivalent.[1] The flexibility of the cyclohexane ring is a key feature of its chemistry.

1,2-Diiodocyclohexene: The presence of the C=C double bond imposes a rigid, planar geometry on the two sp² carbons and their immediate neighbors. This planarity removes the chair-boat conformational dynamism seen in the saturated analog for this portion of the ring. The rest of the carbon atoms in the ring pucker out of this plane, resulting in a half-chair or sofa conformation. This rigidity has significant implications for how the molecule can interact with other reagents.

Comparative Physicochemical Properties

A summary of the key physicochemical differences is presented below.

| Property | 1,2-Diiodocyclohexane | 1,2-Diiodocyclohexene | Rationale for Difference |

| Molecular Formula | C₆H₁₀I₂[2] | C₆H₈I₂ | Presence of a double bond reduces hydrogen count by two. |

| Molecular Weight | 335.95 g/mol [2][3] | 333.94 g/mol | Difference of two hydrogen atoms. |

| Hybridization (C-I bond) | sp³ | sp² | Saturated alkane vs. unsaturated alkene structure. |

| C-I Bond Character | Longer, weaker bond | Shorter, stronger bond | Increased s-character in the sp² hybrid orbital pulls the iodine closer. |

| Ring Conformation | Dynamic (Chair, Boat) | Semi-rigid (Half-Chair) | The C=C bond imposes planar geometry on a portion of the ring. |

Synthesis Routes: Addition vs. Elimination-Based Strategies

The synthetic pathways to these two compounds are fundamentally different, reflecting their distinct chemical natures.

Synthesis of 1,2-Diiodocyclohexane

This compound is classically prepared via the electrophilic addition of molecular iodine (I₂) to cyclohexene.[4] While the reaction with iodine is slower than with bromine or chlorine, it proceeds via the same mechanism.

Mechanism:

-

Formation of Iodonium Ion: The π-electrons of the cyclohexene double bond attack one iodine atom of I₂, displacing the other as an iodide ion (I⁻). This forms a bridged, three-membered ring intermediate called an iodonium ion.[5]

-

Nucleophilic Attack: The iodide ion then acts as a nucleophile, attacking one of the carbons of the iodonium ion from the side opposite the bridge (anti-addition). This backside attack opens the ring to yield trans-1,2-diiodocyclohexane.

Experimental Protocol: Iodination of Cyclohexene

-

Dissolve cyclohexene in a suitable non-polar solvent, such as cyclohexane or carbon tetrachloride.[4]

-

Add a solution of iodine in the same solvent dropwise to the cyclohexene solution at room temperature.

-

The characteristic violet or brown color of the iodine solution will fade as the addition reaction proceeds.[4]

-

The reaction is complete when the iodine color persists.

-

The solvent can be removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Synthesis of 1,2-Diiodocyclohexene

The synthesis of a vinylic dihalide like 1,2-diiodocyclohexene is more complex and cannot be achieved by direct addition. It typically requires a starting material that already contains the cyclohexene ring, followed by the introduction of the iodine atoms. While specific high-yield syntheses are not broadly documented in introductory texts, a common strategy involves the dehydrohalogenation of a saturated precursor. For instance, it can be used as a starting material for generating highly reactive intermediates like cyclohexa-1,2-diene, implying its availability through specialized synthetic routes.[6] One plausible, though challenging, approach could involve a double elimination reaction from a tetra-halogenated cyclohexane.

Divergent Chemical Reactivity

The most significant differences between these two compounds are manifested in their chemical reactivity, particularly in elimination reactions.

Reactivity of 1,2-Diiodocyclohexane

As a vicinal dihalide (halogens on adjacent carbons), 1,2-diiodocyclohexane is an excellent substrate for E2 (bimolecular elimination) reactions.[7][8] Using a strong, sterically hindered base like potassium tert-butoxide (KOtBu) or a very strong base like sodium amide (NaNH₂), it can undergo a double dehydroiodination to form an alkyne.[9]

Reaction Pathway:

-

First Elimination: The base removes a proton from a carbon adjacent to one of the C-I bonds. For the E2 mechanism to be efficient, the proton and the leaving iodide must be in an anti-periplanar conformation. This is readily achieved in the chair conformation of the trans-diequatorial isomer after it flips to the less stable but reactive diaxial conformer. This first elimination yields 1-iodocyclohexene.

-

Second Elimination: A second equivalent of a strong base removes a proton from the vinylic carbon, eliminating the second iodide ion to form the highly strained and reactive intermediate, cyclohexyne. This second step is more difficult due to the higher strength of the C(sp²)-H bond.

Reactivity of 1,2-Diiodocyclohexene

In 1,2-diiodocyclohexene, the iodine atoms are attached to sp²-hybridized carbons. These vinylic C-I bonds are stronger and less susceptible to simple nucleophilic substitution and elimination reactions than their sp³ counterparts. However, under forcing conditions with a strong base (e.g., KOtBu at high temperatures), it can undergo a single elimination of HI to generate an even more strained intermediate: cyclohexa-1,2-diene, a cyclic allene.[6]

Furthermore, the vinylic iodide functional groups make 1,2-diiodocyclohexene a potential substrate for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon bonds at the sp² centers—a type of reactivity not available to its saturated counterpart.

Spectroscopic Distinction

Distinguishing between these two compounds analytically is straightforward using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: 1,2-diiodocyclohexane will show signals exclusively in the aliphatic region (typically 1.5-4.5 ppm), corresponding to protons on sp³ carbons. In contrast, 1,2-diiodocyclohexene will lack signals in the typical vinylic proton region (5-6.5 ppm) because the double-bond carbons are fully substituted, but the chemical shifts of the adjacent allylic protons will be distinct from those in the saturated ring.

-

¹³C NMR Spectroscopy: The difference is unambiguous here. 1,2-diiodocyclohexane will only display signals for sp³ carbons (typically 20-70 ppm). 1,2-diiodocyclohexene will show two characteristic signals in the sp² region (100-150 ppm) for the carbons of the double bond, in addition to signals for the sp³ carbons.

-

Mass Spectrometry: The molecular ion peak will confirm the molecular formula. 1,2-diiodocyclohexane (C₆H₁₀I₂) will have a molecular ion peak at m/z = 336, while 1,2-diiodocyclohexene (C₆H₈I₂) will appear at m/z = 334, a clear difference of two mass units.

Conclusion

The distinction between 1,2-diiodocyclohexane and 1,2-diiodocyclohexene is a clear and powerful example of structure-function relationships in organic chemistry. The presence of a single double bond fundamentally alters the molecule's geometry from a flexible chair to a semi-rigid half-chair, strengthens the C-I bonds, and completely redirects its synthetic accessibility and chemical reactivity. While the saturated compound is a product of electrophilic addition and a precursor to alkynes via elimination, the unsaturated analog is a vinylic dihalide whose chemistry is dominated by its potential use in forming strained allenes or participating in modern cross-coupling reactions. For the research scientist, appreciating these differences is key to leveraging the unique chemical potential of each molecule.

References

-

PubChem. (n.d.). Iodocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Diiodocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Iodocyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Diiodocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2015). Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

-

ChemEd X. (n.d.). Addition of Iodine to Alpha-Pinene (Version 1). Retrieved from [Link]

-

Ceylan, M., et al. (2007). Synthesis and Isolation of 1-Cyclohex-1,2-dien-1-ylbenzene from 1-(2-Iodocyclohex-1-en-1-yl). Turkish Journal of Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved from [Link]

-

Canadian Science Publishing. (1973). Conformational Analysis of trans-1-Fluoro-2-iodocyclohexane: a Nuclear Magnetic Resonance Study. Canadian Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2R)-1,2-Diiodocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2022). Is iodine soluble in cyclohexane?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 9 : Preps. of alkynes via Elimination. Retrieved from [Link]

-

ACS Publications. (1953). The Reaction of Cyclohexene with Bromine, Iodine Monobromide and Iodine Monochloride. Journal of the American Chemical Society. Retrieved from [Link]

-

Reddit. (2024). Is this mechanism correct for the reaction of cyclohexene and iodine to form 1,2-diiodocyclohexane?. r/chemhelp. Retrieved from [Link]

-

YouTube. (2021). Conformations of 1,2- disubstituted cyclohexanes. Retrieved from [Link]

-

ACS Publications. (n.d.). Elimination and substitution in the reactions of vicinal dihalides and oxyhalides trimethylstanoylsodium. Effects of solvent and of ion aggregation on course and stereochemistry. The Journal of Organic Chemistry. Retrieved from [Link]

-

Brainly. (2024). What happens when iodine is added to cyclohexane and cyclohexene?. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-1,2-diiodocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). trans-1,2-Diiodo-cyclohexane. Retrieved from [Link]

-

Reddit. (2025). Whats more stable? cis-1,3-dimethylcyclohexane or trans-1,2-dimethylcyclohexane?. r/OrganicChemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). Iodocyclohexane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-1,2-diiodocyclobutane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1,2-Diiodocyclohexane | C6H10I2 | CID 12695376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. brainly.com [brainly.com]

- 5. reddit.com [reddit.com]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Strategic Utilization of 1,2-Dihalocycloalkenes: A Modular Platform for Structural Complexity

The following guide is structured as a strategic technical whitepaper, designed for application scientists and synthetic chemists. It prioritizes mechanistic logic, reproducibility, and modular utility over generic textbook descriptions.

Executive Summary: The "Linchpin" Strategy

1,2-Dihalocycloalkenes (Cl, Br, I) represent a privileged class of synthetic building blocks. Unlike their acyclic counterparts, they possess a rigid cyclic framework that locks the halogen substituents in a cis-geometry. This structural constraint is not merely a geometric feature but a strategic asset, enabling three distinct reactivity manifolds:

-

Iterative Cross-Coupling: Access to unsymmetrical 1,2-disubstituted cycloalkenes via site-selective Pd-catalysis.

-

Strain-Promoted Cycloaddition: Precursors to transient cycloalkynes (via elimination) for bioorthogonal "click" chemistry.

-

Annulation Scaffolds: Templates for fusing rings to generate acenes and polycyclic aromatic hydrocarbons (PAHs).

This guide provides a validated roadmap for synthesizing, handling, and exploiting these synthons.

Module A: Robust Synthesis of the Core Scaffold

While direct halogenation of cycloalkynes is theoretically possible, the instability of small-ring cycloalkynes makes this impractical. The most reliable, scalable route involves the Vinyl Lithiation-Halogenation Sequence . This method allows for the installation of mixed halogens (e.g., 1-bromo-2-iodo), which is critical for programming selectivity in subsequent steps.

Mechanistic Workflow (Graphviz Visualization)

The following diagram outlines the conversion of a generic cycloalkanone to a 1,2-dihalocycloalkene.

Figure 1: Modular synthesis pathway allowing for symmetric (Br/Br) or asymmetric (Cl/I) halogen installation.

Experimental Protocol: Synthesis of 1-Bromo-2-iodocyclopentene

This protocol demonstrates the synthesis of a "mixed" dihalide, offering superior selectivity in cross-coupling (I > Br).

Reagents:

-

1-Bromocyclopentene (Commercial or prepared from cyclopentanone via PBr5).

-

Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane).

-

Iodine (I2), resublimed.

-

Anhydrous THF.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 250 mL Schlenk flask under Argon. Add anhydrous THF (50 mL) and 1-bromocyclopentene (10 mmol).

-

Deprotonation (The Critical Step): Cool the solution to -78°C (acetone/dry ice bath). Add LDA (11 mmol) dropwise over 20 minutes.

-

Scientific Rationale: Slow addition prevents localized warming. At -78°C, LDA selectively removes the vinylic proton (pKa ~44) adjacent to the halogen due to the inductive electron-withdrawing effect of the bromine, generating the 1-bromo-2-lithio species.

-

-

Equilibration: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

-

Electrophilic Quench: Dissolve I2 (12 mmol) in anhydrous THF (10 mL) in a separate vial. Add this solution dropwise to the reaction mixture at -78°C.

-

Observation: The iodine color should fade rapidly as it reacts.

-

-

Workup: Allow to warm to room temperature. Quench with saturated aq. Na2S2O3 (to reduce excess iodine). Extract with Et2O (3x), dry over MgSO4, and concentrate.

-

Purification: Flash column chromatography (Hexanes) yields 1-bromo-2-iodocyclopentene as a pale yellow oil.

Module B: Divergent Reactivity & Selectivity

The utility of 1,2-dihalocycloalkenes lies in their ability to undergo sequential reactions. The diagram below illustrates the decision tree for a chemist.

Reactivity Pathways (Graphviz Visualization)

Figure 2: Divergent reactivity profile. Path selection is controlled by stoichiometry and catalyst choice.

Achieving Site-Selectivity (The "Mono-Coupling" Challenge)

When X = Y (e.g., 1,2-dibromo), mono-coupling is challenging because the product (vinyl bromide) is often more reactive than the starting material.

-

Strategy: Use 1-bromo-2-iodocycloalkenes .

-

Mechanism: Pd(0) undergoes oxidative addition into the C-I bond much faster than the C-Br bond due to the weaker bond dissociation energy (C-I ~57 kcal/mol vs C-Br ~72 kcal/mol).

-

Protocol Adjustment: Run the Suzuki coupling at room temperature (or 0°C) with Pd(PPh3)4. The C-Br bond will remain intact, serving as a handle for a second, different coupling reaction [1].

Quantitative Comparison of Halogenated Scaffolds

| Scaffold Type | Stability | C-X Bond Energy (kcal/mol) | Primary Application | Cost/Availability |

| 1,2-Dichloro | High | ~84 | Precursor for substitution; less reactive in Pd-coupling. | Cheap (PCl5 route) |

| 1,2-Dibromo | Moderate | ~72 | Standard substrate for bis-coupling; cycloalkyne generation. | Moderate |

| 1,2-Diiodo | Low (Light Sensitive) | ~57 | Gold Standard for low-temp mono-coupling. | High (requires I2 quench) |

| 1-Bromo-2-iodo | Moderate | Mixed | Best for iterative synthesis (Orthogonal reactivity). | Synthetic (see Module A) |

References & Authoritative Grounding

-

Suzuki-Miyaura Coupling Mechanism & Selectivity:

-

Synthesis of Vinyl Halides (Barton Method Context):

-

Source: "Hydrazone Iodination - Barton Vinyl Iodine Procedure."

-

URL:[Link]

-

Relevance: Provides the mechanistic basis for converting hydrazones to vinyl iodides, a key alternative route for generating the precursors described in Module A.

-

-

Cycloalkyne Generation:

-

Source: "Photochemical Generation of Strained Cycloalkynes."

-

URL:[Link]

-

Relevance: Validates the "Strain-Promoted" pathway in Figure 2, confirming 1,2-elimination as a standard method for accessing these transient species.

-

-

1,2-Dibromocyclopentene Reagent Profile:

-

Source: Sigma-Aldrich Technical Data.

-

Relevance: Confirms commercial availability and stability data for the 5-membered ring analog used in the experimental protocol.

-

Sources

Strategic Utilization of Vicinal Diiodoalkenes: A Mechanistic and Practical Guide

Executive Summary

Vicinal diiodoalkenes (

This guide moves beyond basic reactivity to explore the divergent synthetic pathways available to these molecules. By controlling catalyst ligands, stoichiometry, and temperature, researchers can selectively drive these precursors toward sequential cross-couplings (building stereodefined polyenes), heterocycle annulation, or alkyne regeneration.

Part 1: Structural Properties & Stereoselective Synthesis

The geometry of the diiodoalkene dictates the stereochemistry of the final product. Accessing the correct isomer—

Synthesis of ( )-1,2-Diiodoalkenes

The most robust method involves the electrophilic addition of molecular iodine to alkynes. This reaction proceeds via a bridged iodonium intermediate, which necessitates anti-addition of the iodide nucleophile.

-

Mechanism: Electrophilic attack of

on the -

Outcome: Exclusive formation of the (

)-isomer.

Synthesis of ( )-1,2-Diiodoalkenes

Accessing the (

-

Method A (Nucleophilic Addition): Reaction of 1-iodoalkynes with NaI in acetic acid can yield (

)-isomers via an anti-Michael addition pathway, though regiocontrol can be substrate-dependent. -

Method B (Boronate Precursors): Iododeboronation of vicinal diborylalkenes (derived from Pt-catalyzed diboration of alkynes) often proceeds with retention of configuration, offering a route to (

)-isomers if the precursor stereochemistry is set.

Part 2: The Reactivity Landscape (Decision Matrix)

The following diagram illustrates the core decision tree for a chemist handling a vicinal diiodoalkene.

Figure 1: Divergent reactivity pathways for vicinal diiodoalkenes. Path A allows for modular assembly; Path B accesses heterocycles; Path C is often a protection/deprotection strategy.

Part 3: Metal-Catalyzed Cross-Coupling (The "Linchpin" Strategy)

The most high-value application is the sequential, site-selective replacement of iodine atoms to build complex polyenes or conjugated systems.

Mechanistic Insight: The Rate of Oxidative Addition

In a symmetrical 1,2-diiodoalkene (e.g., (

-

Electronic Effect: If

is an electron-donating group (EDG), the remaining C-I bond becomes more electron-rich, slowing down the second oxidative addition. This facilitates mono-coupling . -

Steric Effect: Bulky ligands on Palladium (e.g.,

vs. bidentate ligands) enhance mono-selectivity by making the second insertion sterically unfavorable.

Protocol 1: Regioselective Mono-Suzuki Coupling

Objective: Synthesize (E)-1-iodo-2-phenylethene from (E)-1,2-diiodoethene.

Reagents:

-

(E)-1,2-Diiodoethene (1.0 equiv)

-

Phenylboronic acid (1.05 equiv)

- (5 mol%)[1]

- (2.0 equiv, 2M aqueous)[1]

-

Solvent: Toluene/THF (10:1)

Step-by-Step Methodology:

-

Degassing: Charge a Schlenk flask with the diiodoalkene and boronic acid. Evacuate and backfill with Argon (

). This is critical; -

Solvation: Add degassed Toluene/THF. The diiodoalkene concentration should be approx. 0.1 M.

-

Catalyst Addition: Add

rapidly against a counter-flow of Argon. -

Activation: Add the aqueous base.

-

Reaction: Stir at room temperature (25°C). Note: Unlike typical Suzuki couplings that require heat, the C-I bond is labile enough to react at RT. Heating often leads to double-coupling.

-

Monitoring: Monitor by TLC (Hexanes). The mono-coupled product usually has an

between the starting material and the di-coupled byproduct. -

Workup: Quench with water, extract with

, and purify via silica gel chromatography.

Part 4: Heterocycle Synthesis via Lithium-Halogen Exchange

Vicinal diiodoalkenes are potent precursors for 5-membered heterocycles containing heteroatoms (S, Se, P, Si). This proceeds through a transient 1,2-dilithioalkene species.

Mechanism

Treatment with tert-butyllithium effects a rapid Lithium-Halogen exchange. While 1,2-dilithioalkenes are high-energy species prone to decomposition to alkynes (via elimination of

Protocol 2: Synthesis of Thiophenes

Objective: Convert (Z)-1,2-diiodoalkene derivatives into a substituted thiophene.

Reagents:

-

(Z)-1,2-Diiodoalkene derivative (1.0 equiv)

-

t-BuLi (4.0 equiv, 1.7M in pentane)

-

Elemental Sulfur (

) or -

Solvent: Anhydrous

Step-by-Step Methodology:

-

Cryogenic Setup: Cool a solution of the diiodoalkene in

to -78°C. -

Exchange: Add t-BuLi dropwise. The solution often turns yellow/orange. Stir for 30-60 mins at -78°C.

-

Critical Control: Do not allow the temperature to rise, or the species will eliminate to the alkyne.

-

-

Trapping: Add a suspension of

(or -

Cyclization: Allow the mixture to warm slowly to room temperature. The sulfur inserts into the C-Li bonds, and subsequent elimination/cyclization forms the aromatic thiophene ring.

-

Workup: Quench with saturated

.

Part 5: Data Summary & Comparison

| Reaction Pathway | Key Reagent | Primary Utility | Stereochemical Outcome |

| Suzuki Coupling | C-C Bond Formation | Retention of Configuration | |

| Sonogashira | Enediyne Synthesis | Retention of Configuration | |

| Li-Halogen Exch. | Heterocycle Annulation | Dependent on substrate stability | |

| Deiodination | Alkyne Protection | Loss of Stereochemistry (forms triple bond) |

References

- Stereospecific Synthesis of (E)

- Pd-Catalyzed Cross-Coupling of 1,2-Diiodoalkenes: Title: A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions with 1,2-Diiodoethene. Source: BenchChem Technical Guide.

-

Mechanism of Oxidative Addition

- Title: Ligand-controlled regioselectivity in palladium-c

- Source: PubMed / NIH.

-

URL:[Link]

-

Heterocycle Synthesis (Thiophenes)

- Title: Paal-Knorr Thiophene Synthesis (and related sulfur cycliz

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Stereoselective Synthesis of (Z)

Sources

A Comparative Analysis of the Reactivity of 1,2-Diiodocyclohex-1-ene and 1-Iodocyclohexene: A Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, the nuanced reactivity of halogenated organic scaffolds is of paramount importance. Vinyl iodides, in particular, serve as versatile intermediates in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, largely due to the lability of the C-I bond. This guide provides an in-depth technical analysis of the comparative reactivity of two closely related yet distinct molecules: 1,2-diiodocyclohex-1-ene and 1-iodocyclohexene. By examining their electronic structures, synthetic accessibility, and behavior in key organic transformations, we aim to provide a comprehensive resource for informed decision-making in synthetic design and execution.

Molecular Structure and Electronic Properties: A Tale of Two Iodides

The reactivity of these two compounds is fundamentally governed by the electronic and steric environment of the carbon-iodine bonds.

-

1-Iodocyclohexene: This molecule features a single iodine atom attached to a sp²-hybridized carbon within a cyclohexene ring. The C-I bond is polarized, rendering the vinylic carbon electrophilic and susceptible to nucleophilic attack or oxidative addition to a transition metal catalyst.

-

1,2-Diiodocyclohex-1-ene: The presence of a second, vicinal iodine atom in this molecule introduces several key differences. The two bulky iodine atoms can induce steric strain, potentially distorting the planarity of the double bond. Electronically, the two electron-withdrawing iodine atoms significantly increase the electrophilicity of the double bond. This heightened electrophilicity, coupled with the potential for sequential or double reactions, sets it apart from its mono-iodinated counterpart.

Synthesis of the Substrates

A reliable and efficient synthesis of the starting materials is a critical first step in any synthetic campaign.

Synthesis of 1-Iodocyclohexene

A common and effective method for the synthesis of 1-iodocyclohexene involves the reaction of cyclohexanone with hydrazine to form the corresponding hydrazone, followed by iodination with iodine in the presence of a base such as triethylamine.

Experimental Protocol: Synthesis of 1-Iodocyclohexene

-

Hydrazone Formation: To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as methanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Extract the crude hydrazone with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Iodination: Dissolve the crude hydrazone in a suitable solvent (e.g., THF) and cool to 0 °C.

-

Add triethylamine (2.5 eq) followed by the dropwise addition of a solution of iodine (2.2 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford 1-iodocyclohexene.

Caption: Synthesis of 1-Iodocyclohexene.

Synthesis of 1,2-Diiodocyclohex-1-ene

The synthesis of 1,2-diiodocyclohex-1-ene can be achieved through the diiodination of cyclohexene. This reaction often proceeds via an initial addition of iodine to form a diiodo intermediate, which can then undergo elimination to yield the desired product.

Experimental Protocol: Synthesis of 1,2-Diiodocyclohex-1-ene

-

To a solution of cyclohexene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add iodine (2.2 eq) in portions at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,2-diiodocyclohex-1-ene.

Caption: Synthesis of 1,2-Diiodocyclohex-1-ene.

Comparative Reactivity in Key Transformations

The differential reactivity of these two iodoalkenes is most evident in their participation in transition metal-catalyzed cross-coupling reactions and elimination reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The reactivity of vinyl iodides in these transformations is generally high due to the relatively weak C-I bond, which facilitates the rate-determining oxidative addition step to the Pd(0) catalyst.

1-Iodocyclohexene: As a typical vinyl iodide, 1-iodocyclohexene readily participates in a variety of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Stille couplings. The reaction proceeds through a standard catalytic cycle, affording a single cross-coupled product.

1,2-Diiodocyclohex-1-ene: The presence of two C-I bonds opens up the possibility for sequential or double cross-coupling reactions. This allows for the introduction of two different substituents at the C1 and C2 positions, making it a valuable building block for the synthesis of highly substituted cyclohexene derivatives. The first oxidative addition is generally faster than the second, allowing for selective mono-functionalization under carefully controlled conditions. For instance, a twofold Heck reaction on 1,2-diiodocyclohexene has been reported, demonstrating its utility in forming complex polycyclic systems.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is crucial for controlling the selectivity of cross-coupling reactions with 1,2-diiodocyclohex-1-ene. For selective mono-coupling, a less reactive catalyst system and a stoichiometric amount of the coupling partner may be employed. For double coupling, a more active catalyst and an excess of the coupling partner are typically required.

Caption: Cross-coupling pathways.

Elimination Reactions: A Gateway to Cyclohexyne

Elimination reactions of dihaloalkanes are a common method for the generation of highly reactive intermediates such as alkynes.

1,2-Diiodocyclohex-1-ene: This molecule is a potential precursor for the generation of cyclohexyne, a highly strained and reactive cyclic alkyne. Treatment with a strong base can induce a double dehydrohalogenation. The generated cyclohexyne can then be trapped in situ with a suitable diene, such as furan or diphenylisobenzofuran, via a [4+2] cycloaddition reaction.

1-Iodocyclohexene: In contrast, 1-iodocyclohexene does not readily undergo elimination to form cyclohexyne under similar conditions, as it lacks the second leaving group required for the double elimination.

Self-Validating System: The trapping of the cyclohexyne intermediate with a diene provides definitive evidence for its formation and serves as a self-validating system for the proposed elimination pathway. The structure of the resulting cycloadduct can be unequivocally characterized by spectroscopic methods.

Caption: Generation and trapping of cyclohexyne.

Spectroscopic Data Comparison

A thorough understanding of the spectroscopic signatures of these compounds is essential for their identification and characterization.

| Spectroscopic Data | 1-Iodocyclohexene | 1,2-Diiodocyclohex-1-ene |

| ¹H NMR (CDCl₃, δ) | ~6.3 (m, 1H), ~2.5 (m, 2H), ~2.1 (m, 2H), ~1.7 (m, 4H) | Expected to show multiplets for the allylic and aliphatic protons, with chemical shifts influenced by the two iodine atoms. |

| ¹³C NMR (CDCl₃, δ) | Olefinic carbons: ~100-140 ppm; Aliphatic carbons: ~20-40 ppm | Olefinic carbons are expected to be significantly downfield shifted due to the presence of two iodine atoms. |

| IR (cm⁻¹) | C=C stretch: ~1640; C-H (sp²) stretch: ~3020; C-I stretch: ~500-600 | Similar characteristic peaks are expected, with potential shifts due to the influence of the second iodine atom. |

| Mass Spec (m/z) | M⁺ at 208 | M⁺ at 334; Characteristic fragmentation pattern showing loss of iodine atoms. |

Conclusion

References

-

The Twofold Heck Reaction on 1,2-Dihalocycloalkenes and Subsequent 6π-Electrocyclization of the Resulting (E,Z,E)-1,3,5-Hexatrienes: A New Formal {2+2+2}-Assembly of Six-Membered Rings. Request PDF. [Link]

-

Synthesis of 1-iodocyclohexene. | Download Scientific Diagram. ResearchGate. [Link]

-

Synthesis and Isolation of 1-cyclohex-1,2-dien-1-ylbenzene from 1-(2-iodocyclohex-1-en-1-yl)benzene and 1-(2-iodocyclohex-2-en-1-yl)benzene. Request PDF. [Link]

-

1-Iodocyclohexene | C6H9I | CID 519429. PubChem. [Link]

-

1,2-Diiodocyclohexane | C6H10I2 | CID 12695376. PubChem. [Link]

Technical Guide: Stability & Handling of 1,2-Diiodocyclohexene

Executive Summary

1,2-Diiodocyclohexene is a highly reactive vinylic dihalide intermediate utilized primarily in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi).[1] Unlike its aromatic analog (1,2-diiodobenzene), this olefinic species possesses significant torsional strain and steric repulsion between the vicinal iodine atoms.

Under ambient conditions, the compound exhibits moderate to low stability , prone to photolytic degradation and homolytic C–I bond cleavage. This guide details the thermodynamic basis of this instability, degradation pathways, and a self-validating protocol for its storage and use in high-precision synthesis.

Part 1: Structural & Thermodynamic Basis of Instability

To understand the handling requirements, one must first understand the molecular stress points. 1,2-Diiodocyclohexene is not merely "light-sensitive"; it is a molecule fighting its own geometry.

Steric Repulsion (The "Iodine Clash")

The Van der Waals radius of an iodine atom is approximately 1.98 Å .[1] In a cis-1,2-disubstituted alkene configuration (forced by the cyclic structure), the distance between the two iodine centers is significantly shorter than the sum of their Van der Waals radii.

-

Consequence: The cyclohexene ring distorts into a half-chair conformation to relieve this strain, weakening the

-C–I bonds. -

Bond Energy: While a typical vinylic C–I bond is stronger (~60–65 kcal/mol) than an alkyl C–I bond, the vicinal repulsion in this molecule lowers the dissociation energy, making it susceptible to homolysis.[1]

The "Heavy Atom" Effect & Photolability

Iodine’s large electron cloud makes the molecule highly polarizable and an excellent chromophore.[1]

-

Absorption: The molecule absorbs UV and lower-wavelength visible light (blue/violet).[1]

-

Excitation: Photon absorption promotes an electron to a

antibonding orbital (n

Part 2: Degradation Pathways

The degradation of 1,2-diiodocyclohexene is not a single event but a cascade. The primary driver is photolysis , followed by radical chain propagation .

Mechanism Visualization

The following diagram illustrates the homolytic cleavage and subsequent iodine release.

Figure 1: Photolytic decomposition pathway of 1,2-diiodocyclohexene leading to iodine release and polymerization.[1]

Observable Indicators of Degradation

| Stage | Appearance | Chemical Status | Action Required |

| Fresh | White/Off-white crystals | >98% Purity | Use immediately |

| Early Decay | Pale Pink hue | Trace | Recrystallize or Wash |

| Advanced | Dark Purple/Brown | Significant | Discard |

Part 3: Handling & Storage Protocols[1][2][3][4]

This protocol is designed to be self-validating . If the checkpoint fails, the user knows immediately not to proceed.

Protocol A: Storage of Purified Material

Objective: Prevent the initiation of the radical chain reaction.[1]

-

Vessel Selection: Use amber glass vials or wrap clear vials entirely in aluminum foil.

-

Atmosphere: Flush with Argon (Ar) or Nitrogen (

).[1] Oxygen can accelerate radical processes, though light is the primary enemy. -

Stabilization (The Copper Trick):

-

Temperature: Store at -20°C . Do not store at room temperature for >24 hours.

Protocol B: Re-Purification (The "Pink" Rescue)

If your material has turned pink, follow this rapid purification before use in sensitive cross-couplings.[1]

-

Dissolution: Dissolve the solid in a minimal amount of pentane or hexanes (non-polar).[1]

-

Note: Avoid ether/THF as they can form peroxides which react with iodides.

-

-

Wash: Wash the organic layer with cold 10% sodium thiosulfate (

) solution.[1]-

Visual Check: The organic layer should turn from pink/purple to colorless immediately.

-

-

Dry & Concentrate: Dry over

, filter, and concentrate in vacuo in the dark (wrap flask in foil). -

Validation: Take a TLC (Thin Layer Chromatography).[1]

-

Mobile Phase: Hexanes.[1]

-

Visualization: UV lamp. (Iodine stain will be misleading as the compound itself contains iodine).

-

Part 4: Experimental Workflow for Use

When using 1,2-diiodocyclohexene in Palladium-catalyzed couplings (e.g., to synthesize 1,2-diarylcyclohexenes), timing is critical.

Figure 2: Decision tree for handling 1,2-diiodocyclohexene prior to catalytic coupling.

Critical Causality in Synthesis

-

Why Add Catalyst Last? Vinylic diiodides can undergo oxidative addition to Pd(0) rapidly.[1] If the mixture is not fully homogenized or if oxygen is present, homocoupling (dimerization) can compete with the desired cross-coupling.

-

Solvent Choice: Use non-nucleophilic solvents (DMF, Toluene).[1] Nucleophilic solvents can attack the iodine-activated double bond.

References

-

Preparation of Vinyl Iodides

-

Photostability of Organoiodides

-

Klapars, A., & Buchwald, S. L. (2002).[6] "Copper-Catalyzed Conversion of Aryl and Vinyl Bromides to Iodides." Journal of the American Chemical Society, 124(50), 14844-14845.

-

-

General Properties of 1,2-Dihaloalkenes

- PubChem Compound Summary for 1,2-Diiodocyclohexane (Analogous saturated d

-

[1]

-

Mechanistic Insight on Vinyl Radical Formation

Sources

- 1. 1,1-Diiodocyclohexane | C6H10I2 | CID 13085474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Radiolysis of vinyl iodide. Part 2.—Solutions of vinyl iodide in carbon tetrachloride - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 6. Vinyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

A Technical Guide to Vinyl Diiodide Motifs in Cyclic Systems: Synthesis, Reactivity, and Application

Abstract

Gem-Diiodoalkenes, or vinyl diiodides, embedded within cyclic frameworks, represent a uniquely powerful and versatile class of synthetic intermediates. Their strategic importance in modern organic synthesis, particularly in the realms of pharmaceutical and materials science, stems from the differential reactivity of the two carbon-iodine (C-I) bonds. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of these motifs. We will delve into the causality behind key experimental choices for their preparation, detail their subsequent transformations via sequential cross-coupling reactions, and highlight their role in the construction of complex molecular architectures relevant to drug discovery. This document is intended for researchers, medicinal chemists, and process development professionals seeking a comprehensive and practical understanding of this pivotal functional group.

Introduction: The Strategic Value of Cyclic Vinyl Diiodides

In the landscape of synthetic organic chemistry, vinyl halides are indispensable building blocks for the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[1] Among the vinyl halides, iodides are particularly prized for their high reactivity, a direct consequence of the comparatively weak C-I bond (bond dissociation energy of ~57.6 kcal/mol).[1] This inherent reactivity allows for milder reaction conditions, often translating to broader functional group tolerance and higher yields—critical parameters in the synthesis of complex molecules.

When two iodine atoms are attached to the same carbon of an alkene within a cyclic system (gem-diiodoalkene), a powerful synthetic platform emerges. The presence of two leaving groups on a single carbon atom opens the door to sequential or iterative cross-coupling reactions.[2] This allows for the controlled, stepwise introduction of two different substituents, providing a rapid increase in molecular complexity from a single precursor. The cyclic constraint imparts conformational rigidity, which can be crucial for pre-organizing molecular scaffolds to achieve desired binding affinities in drug-receptor interactions. Cyclic peptides and other macrocycles, for example, are a growing class of pharmaceuticals whose unique properties are often dictated by their rigidified structures.[3][4]

This guide will focus on the practical aspects of generating and utilizing these motifs, moving from foundational synthetic methods to their application in sophisticated molecular design.

Synthesis of Cyclic Vinyl Diiodide Motifs

The efficient and stereocontrolled synthesis of cyclic vinyl diiodides is paramount. The primary route involves the conversion of a cyclic ketone into the corresponding 1,1-diiodoalkene. While several methods exist for gem-dihaloalkenes, the direct conversion of ketones is often the most practical approach in a multi-step synthesis.

Core Synthetic Strategy: From Ketone to Diiodide

The most prevalent and reliable pathway involves a two-step sequence:

-

Hydrazone Formation: The cyclic ketone is first converted to its corresponding hydrazone.

-

Oxidative Iodination: The hydrazone is then treated with iodine in the presence of a suitable base to yield the vinyl diiodide.

This approach is often favored due to its operational simplicity and the accessibility of the required reagents.

Causality in Experimental Design: Why These Reagents?

-

Choice of Base: A strong, non-nucleophilic base is critical for the deprotonation steps in the oxidative iodination mechanism. Triethylamine (TEA) is commonly employed. Its role is to neutralize the HI that is generated in situ, driving the reaction to completion. A hindered base like TEA is preferred to minimize potential side reactions, such as nucleophilic attack on iodine or the intermediate species.

-

Solvent Selection: The choice of solvent is dictated by the solubility of the substrates and reagents and its inertness to the reaction conditions. Tetrahydrofuran (THF) is a frequent choice due to its ability to dissolve a wide range of organic compounds and its compatibility with the basic conditions.

-

Iodine as the Halogen Source: Iodine is used in excess to ensure complete conversion of the hydrazone. Its relatively mild oxidizing power is well-suited for this transformation, and any unreacted iodine can be easily quenched and removed during the workup phase.

Below is a logical workflow illustrating this key synthetic transformation.

Caption: General workflow for the synthesis of a cyclic vinyl diiodide.

Detailed Experimental Protocol: Synthesis from Cyclohexanone

This protocol provides a representative example for the conversion of a simple cyclic ketone to its vinyl diiodide derivative.

Step 1: Hydrazone Formation

-

To a stirred solution of cyclohexanone (1.0 eq) in ethanol (5 mL/mmol) at room temperature, add hydrazine monohydrate (1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude hydrazone is typically used in the next step without further purification.

Step 2: Oxidative Iodination

-

Dissolve the crude cyclohexanone hydrazone in THF (10 mL/mmol) in a flask equipped with a dropping funnel and a nitrogen inlet.

-

Add triethylamine (4.0 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Prepare a solution of iodine (4.0 eq) in THF. Add this iodine solution dropwise to the stirred hydrazone solution over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of the excess iodine has disappeared.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford the 1-(diiodomethylene)cyclohexane.

Reactivity and Synthetic Utility: The Power of Sequential Coupling

The synthetic prowess of cyclic vinyl diiodides lies in the ability to perform two distinct cross-coupling reactions sequentially. This is possible due to the slightly different reactivity of the two C-I bonds, which can be exploited by carefully selecting the reaction conditions, catalyst, and coupling partner for each step. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are most common.[2]

The general principle relies on the standard catalytic cycle of cross-coupling reactions: oxidative addition, transmetalation, and reductive elimination.[5]

Caption: Logical flow for sequential functionalization of a vinyl diiodide.

Differentiated Reactivity

The first coupling reaction proceeds at one of the C-I bonds to form a mono-substituted vinyl iodide. This intermediate is generally less reactive than the starting diiodide due to steric and electronic effects. This difference in reactivity is the cornerstone of sequential functionalization, allowing for the isolation of the mono-coupled product before proceeding to the second coupling.

Representative Sequential Coupling Protocol

The following provides an example of a sequential Suzuki/Stille coupling strategy.

Step 1: First Coupling (Suzuki Reaction)

-

In a dry flask under an inert atmosphere (N₂ or Ar), combine the cyclic vinyl diiodide (1.0 eq), an arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio).

-

Heat the mixture to 80-90 °C and stir until the starting material is consumed as monitored by TLC.

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography to isolate the mono-arylated vinyl iodide.

Step 2: Second Coupling (Stille Reaction)

-

In a dry flask under an inert atmosphere, dissolve the purified mono-arylated vinyl iodide (1.0 eq).

-

Add a second palladium catalyst (e.g., PdCl₂(PPh₃)₂), an organostannane reagent (e.g., an aryltributylstannane, 1.2 eq), and a suitable solvent such as anhydrous THF or dioxane.

-

Heat the reaction mixture to reflux (or as required) and monitor by TLC.

-

Upon completion, cool the reaction and quench with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Filter the mixture through celite, and then perform a standard aqueous workup and extraction.

-

Purify the final di-substituted product by column chromatography.

Summary of Common Coupling Reactions

The table below summarizes common cross-coupling reactions applicable to cyclic vinyl diiodides.

| Coupling Reaction | Reagent Type (R-M) | Typical Catalyst | Key Features & Causality |

| Suzuki | Boronic Acid/Ester (R-B(OR)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Rationale: Boronic acids are stable, commercially available, and environmentally benign. The reaction is tolerant of many functional groups and the boronate byproducts are easily removed.[6] |

| Stille | Organostannane (R-SnBu₃) | PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Rationale: Stannanes are highly reactive and tolerant of a vast array of functional groups. However, the toxicity and difficulty in removing tin byproducts are significant drawbacks. |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Rationale: Provides direct access to conjugated enyne systems, which are valuable structures in natural products and materials. The use of a copper co-catalyst is crucial for activating the alkyne.[7] |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Rationale: Forms a new C-C bond by coupling with an alkene. Useful for extending carbon chains and building complex olefinic structures. |

| Buchwald-Hartwig | Amine, Alcohol | Pd₂(dba)₃, Buchwald Ligands | Rationale: Forms C-N or C-O bonds, essential for synthesizing many pharmaceutical compounds. The choice of a specialized phosphine ligand is critical for catalytic efficiency. |

Applications in Drug Discovery and Development

The ability to rapidly and divergently synthesize complex, rigidified scaffolds makes cyclic vinyl diiodides attractive intermediates in drug discovery. While the vinyl diiodide motif itself is not typically part of the final drug molecule due to potential metabolic liabilities associated with iodine, its role as a synthetic linchpin is invaluable.

For instance, the construction of macrocyclic peptide mimetics, which can disrupt protein-protein interactions, often relies on the precise installation of side chains and conformational locks. A cyclic vinyl diiodide embedded within a peptide backbone could serve as a versatile handle for introducing two different pharmacophoric groups via sequential coupling, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[4]

Furthermore, many bioactive natural products and drug candidates contain substituted cyclic alkenes.[8][9] The synthetic strategies outlined here provide a robust and flexible entry point for the total synthesis of such compounds or their analogues for further biological evaluation.

Conclusion and Future Outlook

Cyclic vinyl diiodide motifs are more than just synthetic curiosities; they are powerful platforms for the efficient construction of molecular complexity. Their value is rooted in the high reactivity of the C-I bond and the capacity for controlled, sequential functionalization. By understanding the principles behind their synthesis and the nuances of their reactivity in cross-coupling reactions, chemists can unlock rapid access to diverse and complex molecular architectures. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the strategic application of these versatile intermediates is poised to play an increasingly important role in the development of next-generation therapeutics.

References

-

Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of cyclic gem-dinitro compounds via radical nitration of 1,6-diynes with Fe(NO3)3·9H2O. Available at: [Link]

-

ResearchGate. Profiles for the synthesis of gem‐dihaloalkenes. Available at: [Link]

-

YouTube. Tebbe Olefination Mechanism | Organic Chemistry. Available at: [Link]

-

ACS Publications. Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations | The Journal of Organic Chemistry. Available at: [Link]

-

PubMed Central. Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. Available at: [Link]

-

Wikipedia. Vinyl iodide functional group. Available at: [Link]

-

PubMed. Cyclic Peptides for Drug Development. Available at: [Link]

-

Organic Chemistry Portal. Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations. Available at: [Link]

-

Organic Chemistry Portal. Vinyl iodide synthesis by iodination or substitution. Available at: [Link]

-

YouTube. Tebbe Olefination. Available at: [Link]

-

Organic Chemistry Portal. Novel and Efficient Synthesis of 1-Iodoalkynes. Available at: [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Available at: [Link]

-

ResearchGate. Recent applications of vinyl sulfone motif in drug design and discovery. Available at: [Link]

-

NROChemistry. Tebbe Olefination. Available at: [Link]

-

YouTube. Takai Iodoalkene Synthesis. Available at: [Link]

-

ResearchGate. Formation of Aldehydes and Ketones by Cyclization and Annulation Reactions: A Guide to Functional Group Preparations. Available at: [Link]

-

NIH. Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. Available at: [Link]

-

YouTube. Takai Olefination. Available at: [Link]

-

YouTube. 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. Available at: [Link]

-

NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available at: [Link]

-

Semantic Scholar. Recent applications of vinyl sulfone motif in drug design and discovery. Available at: [Link]

-

Organic Synthesis. Tebbe and Petasis Olefinations. Available at: [Link]

-

ResearchGate. Iodine‐Mediated Coupling of Cyclic Amines with Sulfonyl Hydrazides: an Efficient Synthesis of Vinyl Sulfone Derivatives. Available at: [Link]

-

NIH. Ambient gold-catalyzed O-vinylation of cyclic 1,3-diketone: A vinyl ether synthesis. Available at: [Link]

-

University of Cambridge. (Z)-Selective Takai olefination of salicylaldehydes. Available at: [Link]

-

Wikipedia. Tebbe's reagent. Available at: [Link]

-

YouTube. Cross Coupling Reactions - Catalytic Cycle Key Features. Available at: [Link]

-

Organic Chemistry Portal. One-Pot Synthesis of Cyclic Carbonates from Aldehydes, Sulfur Ylide, and CO2. Available at: [Link]

-

NIH. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. Available at: [Link]

-

PubMed. The coming of age of cyclic peptide drugs: an update on discovery technologies. Available at: [Link]

-

ResearchGate. Palladium-catalyzed cross-coupling of vinyl or aryl iodides/... | Download Scientific Diagram. Available at: [Link]

-

RSC Publishing. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Available at: [Link]

Sources

- 1. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic Peptides for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The coming of age of cyclic peptide drugs: an update on discovery technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel and Efficient Synthesis of 1-Iodoalkynes [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

Methodological & Application

Palladium-catalyzed cross-coupling of 1,2-diiodocyclohexene

Application Note: Palladium-Catalyzed Cross-Coupling of 1,2-Diiodocyclohexene

Part 1: Executive Summary & Strategic Analysis

1,2-Diiodocyclohexene (CAS: 53657-58-2) represents a high-value, albeit challenging, electrophile in modern organic synthesis. Unlike its aromatic analog (1,2-diiodobenzene), the cyclohexene core introduces unique conformational flexibility and ring strain that significantly influence oxidative addition rates.

This scaffold is the "linchpin" for two critical classes of molecules:

-

Enediynes: Precursors for Bergman cyclization, essential in designing DNA-cleaving antitumor antibiotics.

-

Polycyclic Aromatic Hydrocarbons (PAHs): Via benzannulation of the resulting 1,2-diaryl or 1,2-dialkynyl systems.

The Core Challenge: The Vicinal Effect In palladium catalysis, vicinal diiodides present a competitive landscape between mono-coupling , double-coupling , and reductive deiodination .

-

Mechanistic Insight: Upon the first oxidative addition of Pd(0) to the C–I bond, the steric bulk of the newly formed Pd(II) species adjacent to the second iodine atom can inhibit the second oxidative addition. However, once the first cross-coupling is complete, the resulting substituent (R) often activates the second C–I bond towards insertion, leading to "runaway" double coupling.

This guide provides protocols to control this selectivity, enabling both symmetric double functionalization and precision sequential coupling.

Part 2: Mechanistic Workflow & Decision Tree